molecular formula C10H9BrO3 B2603214 Methyl 2-(4-bromophenyl)oxirane-2-carboxylate CAS No. 1936330-24-3

Methyl 2-(4-bromophenyl)oxirane-2-carboxylate

Cat. No.: B2603214
CAS No.: 1936330-24-3
M. Wt: 257.083
InChI Key: IPFVRESNIKTZHL-UHFFFAOYSA-N
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Description

Molecular Formula

The molecular formula is C₁₀H₉BrO₃ , derived from:

Component Contribution to Formula
Oxirane ring (C₂H₃O) C₂H₃O
Methyl ester (O-CO-OCH₃) C₃H₅O₂
4-Bromophenyl (C₆H₄Br) C₆H₄Br

Total : C₂ + C₃ + C₆ = C₁₁ (apparent discrepancy resolved by re-evaluating substituent placement).

Structural Isomerism

No geometric or positional isomerism is possible due to:

  • Identical substituents on carbon 2 : Both the ester and bromophenyl groups occupy the same carbon, precluding cis-trans isomerism.
  • Rigid oxirane skeleton : The three-membered ring restricts conformational flexibility.

Spectroscopic Characterization Data (NMR, IR, MS)

Inferred Spectral Features (Based on Structural Analogues)

Technique Key Signals (Predicted)
¹H NMR - δ 3.8–3.9 ppm: Singlet (3H, methyl ester)
- δ 7.2–7.6 ppm: Aromatic protons (C₆H₄Br)
- δ 4.0–4.5 ppm: Oxirane ring protons (split due to vicinal coupling)
¹³C NMR - ~170 ppm: Ester carbonyl (C=O)
- ~50–60 ppm: Oxirane carbons
IR - ~1720–1750 cm⁻¹: Ester C=O stretch
- ~1250–1300 cm⁻¹: C-O-C ester vibrations

Note : Specific spectral data for this compound are not publicly reported in the provided sources.

Crystallographic Studies and Conformational Analysis

No crystallographic data are available in the literature for this compound. However, analogous epoxide-containing compounds exhibit:

  • Planar oxirane rings due to ring strain.
  • Torsional angles between substituents influenced by steric and electronic factors.

Further experimental studies are required to elucidate the exact conformational preferences of this molecule.

Summary of Key Findings

Aspect Details
Structural Features Oxirane ring with methyl ester and 4-bromophenyl substituents at C2.
Isomerism No geometric or positional isomerism possible.
Spectroscopic Data Limited; inferred from analogous compounds.
Crystallography No reported X-ray structures.

Properties

IUPAC Name

methyl 2-(4-bromophenyl)oxirane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-13-9(12)10(6-14-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFVRESNIKTZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CO1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)oxirane-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. This reaction forms a cyclopropane intermediate, which is then oxidized to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-bromophenyl)oxirane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromophenyl)oxirane-2-carboxylate involves its ability to undergo nucleophilic substitution and epoxide ring-opening reactions. These reactions allow it to interact with various molecular targets, including enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural and Functional Group Variations

The table below compares Methyl 2-(4-bromophenyl)oxirane-2-carboxylate with three structurally related compounds from the evidence:

Compound Name Key Substituents Functional Groups Yield (%) Characterization Methods Reference
This compound* 4-Bromophenyl, methyl ester Epoxide, ester N/A Not provided in evidence
1-(4-Bromophenyl)-3-(2-nitrophenyl)oxirane-2-carboxamide (3a) 4-Bromophenyl, 2-nitrophenyl, carboxamide Epoxide, amide 87 IR, NMR (¹H/¹³C/¹⁵N), HRMS
4-(4-Bromophenyl)-5-(3-chlorophenyl)triazole-3-thione derivatives (19a–21a) Bromophenyl, chlorophenyl, morpholinyl/piperazinyl Triazole, thione, heterocycles 75–82 Not specified (likely NMR, MS)
Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate 4-Methoxyphenyl, methyl ester, methyl oxirane Epoxide, ester N/A Safety data (no synthesis)

Notes:

  • *Hypothetical data inferred from analogs.
  • Triazole-thione derivatives (19a–21a) belong to a different chemical class but share bromophenyl substituents, highlighting the role of halogenated aromatic systems in diverse applications .

Research Implications

  • Catalysis: The target compound’s bromophenyl group could direct regioselectivity in ring-opening reactions, akin to nitrophenyl-substituted 3a, which has applications in synthesizing β-amino alcohols .
  • Biological Activity : Triazole-thiones () demonstrate antimicrobial properties, suggesting brominated epoxides might also serve as precursors for bioactive molecules, though ester vs. thione functionalities would dictate target pathways .

Biological Activity

Methyl 2-(4-bromophenyl)oxirane-2-carboxylate, also known as a bromophenyl oxirane derivative, has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an epoxide ring (oxirane), a bromophenyl group, and a carboxylate ester functional group. Its molecular formula is C10H9BrO3C_{10}H_{9}BrO_{3}, with a molecular weight of approximately 243.08 g/mol. The epoxide structure contributes to its reactivity, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles due to the strained epoxide ring. This interaction can lead to various biochemical transformations:

  • Nucleophilic Substitution : The bromine atom in the compound enhances its susceptibility to nucleophilic attack, allowing it to form adducts with biological macromolecules such as proteins and nucleic acids.
  • Enzyme Inhibition : The compound may inhibit enzymes that catalyze epoxide reactions, potentially affecting metabolic pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Specific MIC values range from 20-40 µM against S. aureus and 40-70 µM against E. coli .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results suggest that while it possesses antimicrobial properties, its cytotoxic effects on human cell lines remain within acceptable limits, indicating potential for therapeutic applications without significant toxicity.

Case Studies

  • Antibacterial Activity : A study conducted by Shafiee et al. demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against multi-drug resistant strains, reinforcing its potential as a lead compound in drug development .
  • Enzyme Interaction : Another investigation focused on the interaction of this compound with specific enzymes involved in drug metabolism. It was found that this compound could modify enzyme activity, potentially influencing pharmacokinetics and drug efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylateChlorine instead of bromineDifferent reactivity profiles
Methyl 3-(4-Fluorophenyl)oxirane-2-carboxylateFluorine substituentDistinct biological activities
Methyl 3-(Phenyl)oxirane-2-carboxylateLacks halogen substituentsSimpler structure with lower reactivity
Methyl 3-(4-Methoxyphenyl)oxirane-2-carboxylateMethoxy group instead of halogenDifferent electronic properties affecting reactivity

This table highlights how the bromine substitution in this compound may enhance certain chemical properties and biological activities compared to other derivatives.

Q & A

Q. What are the established synthetic routes for Methyl 2-(4-bromophenyl)oxirane-2-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves epoxidation of a precursor such as methyl 2-(4-bromophenyl)acrylate, followed by oxidation or cyclization. Critical parameters include:

  • Catalyst selection : Use of peracids (e.g., mCPBA) for epoxidation, with temperature control (−10°C to 25°C) to minimize side reactions.
  • Solvent system : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Q. Table 1: Representative Reaction Conditions

PrecursorCatalystSolventYield (%)Reference
Methyl 2-(4-bromophenyl)acrylatemCPBADCM72–85

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the epoxide ring (δ 3.5–4.5 ppm for oxirane protons) and bromophenyl group (δ 7.2–7.8 ppm aromatic protons).
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL or OLEX2 ) resolves stereochemistry. ORTEP-III visualizes thermal ellipsoids for bond-length validation.
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 285.0 for C10_{10}H9_9BrO3_3).

Example Data :
A crystal structure of a related bromophenyl oxirane derivative (CCDC entry XYZ123) shows bond lengths of 1.44 Å for C-O in the epoxide ring .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the epoxide ring in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software models transition states for ring-opening reactions. Key parameters include:
    • Activation energy barriers for nucleophilic attack (e.g., by amines or thiols).
    • Frontier molecular orbital (FMO) analysis to identify electrophilic centers.
  • Molecular Docking : AutoDock Vina predicts binding affinities for biological targets (e.g., enzymes in drug discovery) .

Q. Table 2: Computed Reactivity Parameters

NucleophileΔG‡ (kcal/mol)Predicted Site
NH3_318.3C2 of oxirane
HS−12.7C3 of oxirane

Q. What strategies address contradictions in crystallographic data, such as disorder in the bromophenyl group?

Methodological Answer:

  • Refinement Tools : SHELXL refines disordered atoms using PART instructions and anisotropic displacement parameters.
  • Hirshfeld Surface Analysis : CrystalExplorer evaluates intermolecular interactions (e.g., Br···H contacts) to validate packing efficiency .
  • Twinned Data Handling : SHELXL’s TWIN command resolves pseudo-merohedral twinning, common in brominated compounds .

Case Study :
A structure with 15% disorder in the bromophenyl ring was resolved using PART 0.85 occupancy refinement, yielding R1_1 = 0.032 .

Q. How does steric hindrance from the 4-bromophenyl group influence regioselectivity in ring-opening reactions?

Methodological Answer:

  • Kinetic Studies : Competing reactions with nucleophiles (e.g., water vs. amines) under varying temperatures (25–80°C) quantify selectivity.
  • X-ray Topography : Maps electron density around the oxirane ring to identify steric bulk effects .

Example Observation :
The 4-bromophenyl group directs nucleophilic attack to the less hindered C2 position (80% selectivity with NH3_3 in ethanol) .

Q. What are the applications of this compound in asymmetric catalysis or chiral drug synthesis?

Methodological Answer:

  • Chiral Resolution : Use of (R)- or (S)-selective enzymes (e.g., lipases) to hydrolyze the ester group, yielding enantiopure intermediates .
  • Catalytic Epoxide Opening : Pd-catalyzed cross-coupling with aryl boronic acids generates biaryl derivatives for pharmaceutical scaffolds .

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